

An In-Depth Technical Guide to Dimethyl Ethylmalonate: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: *Dimethyl ethylmalonate*

Cat. No.: *B1581162*

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Executive Summary

Dimethyl ethylmalonate is a specialty diester of malonic acid that serves as a pivotal building block in advanced organic synthesis. Characterized by its unique substitution pattern, it offers a reactive center for the formation of complex carbon skeletons. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, physicochemical properties, and spectroscopic profile. Furthermore, it presents a validated, step-by-step protocol for its synthesis via the alkylation of dimethyl malonate, explaining the chemical principles behind the procedure. The document concludes with an exploration of its reactivity and its critical role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

Nomenclature and Structure

The precise identification of malonate derivatives is critical to avoid ambiguity with structurally similar compounds.

- IUPAC Name: dimethyl 2-ethylpropanedioate [1][2]
- Common Synonyms: **Dimethyl ethylmalonate**, 2-Ethyl-malonic acid dimethyl ester, Propanedioic acid, ethyl-, dimethyl ester [1][2][3]

- CAS Number: 26717-67-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₇H₁₂O₄[\[1\]](#)[\[2\]](#)
- SMILES: CCC(C(=O)OC)C(=O)OC[\[1\]](#)

It is crucial to distinguish **dimethyl ethylmalonate** from its common analogue, diethyl 2-ethylpropanedioate (CAS 133-13-1), and the dialkylated dimethyl 2,2-diethylpropanedioate[\[4\]](#)[\[5\]](#). The subject of this guide possesses one ethyl group on the central carbon and two methyl ester groups.

Figure 1: Chemical Structure of Dimethyl 2-ethylpropanedioate

Physicochemical Properties

The physical and chemical properties of **dimethyl ethylmalonate** are summarized below. These values are essential for designing experimental setups, purification procedures, and for safety assessments.

Property	Value	Source(s)
Molecular Weight	160.17 g/mol	[1] [2] [3]
Appearance	Liquid (predicted)	
Boiling Point (T _{boil})	450.9 ± 18.0 K (Predicted)	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	41.7 ± 3.0 kJ/mol (Predicted)	[3]
Enthalpy of Formation ($\Delta_fH^\circ_{\text{gas}}$)	-682.69 kJ/mol (Predicted)	[3]
CAS Number	26717-67-9	[1] [2]

Note: Some physical properties are calculated estimates from chemical property databases, as extensive experimental data for this specific derivative is less common than for its diethyl analogue.

Spectroscopic Profile

The structural identity of **dimethyl ethylmalonate** can be unequivocally confirmed through standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show four distinct signals:
 - A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the ethyl group.
 - A quartet for the methylene protons ($-\text{CH}_2-$) of the ethyl group, coupled to the adjacent methyl group.
 - A singlet for the six equivalent protons of the two methyl ester groups ($-\text{OCH}_3$).
 - A triplet for the single methine proton ($-\text{CH}-$), coupled to the adjacent methylene group.
- ^{13}C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester groups, the methoxy carbons, the central methine carbon, and the two carbons of the ethyl substituent^[1].
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the $\text{C}=\text{O}$ (carbonyl) stretch of the ester functional groups, typically appearing in the region of $1730\text{-}1750\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M^+) corresponding to its molecular weight (160.17 g/mol), along with characteristic fragmentation patterns resulting from the loss of methoxy ($-\text{OCH}_3$) or carbomethoxy ($-\text{COOCH}_3$) groups^[2].

Synthesis of Dimethyl Ethylmalonate

Core Principle: The Malonic Ester Synthesis

The most direct and widely utilized method for preparing C-substituted malonic esters is the malonic ester synthesis. The foundational principle of this reaction is the remarkable acidity of the α -protons on the methylene carbon of the malonate starting material.

Causality of Acidity: The methylene protons of dimethyl malonate are flanked by two powerful electron-withdrawing carbonyl groups. This inductive effect and, more importantly, the ability of the resulting carbanion (enolate) to be resonance-stabilized across both carbonyl groups,

significantly lowers the pKa of these protons (to approx. 13), making them readily removable by a moderately strong base.

Mechanism: The synthesis proceeds in two key steps:

- Deprotonation: A suitable base, such as sodium methoxide, deprotonates the dimethyl malonate to form a resonance-stabilized sodium enolate.
- Nucleophilic Alkylation: This enolate acts as a potent carbon nucleophile, attacking an electrophilic alkyl halide (e.g., ethyl iodide or ethyl bromide) in a classic S_N2 reaction to form the new carbon-carbon bond.

Figure 2: Logical Flow of the Malonic Ester Synthesis

Detailed Experimental Protocol: Alkylation of Dimethyl Malonate

This protocol describes the synthesis of **dimethyl ethylmalonate** from dimethyl malonate and ethyl iodide. It is adapted from established procedures for malonic ester alkylation[6].

Materials:

- Dimethyl malonate (1.0 eq)[7]
- Anhydrous Methanol
- Sodium metal (1.05 eq)
- Ethyl iodide (or ethyl bromide) (1.1 eq)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

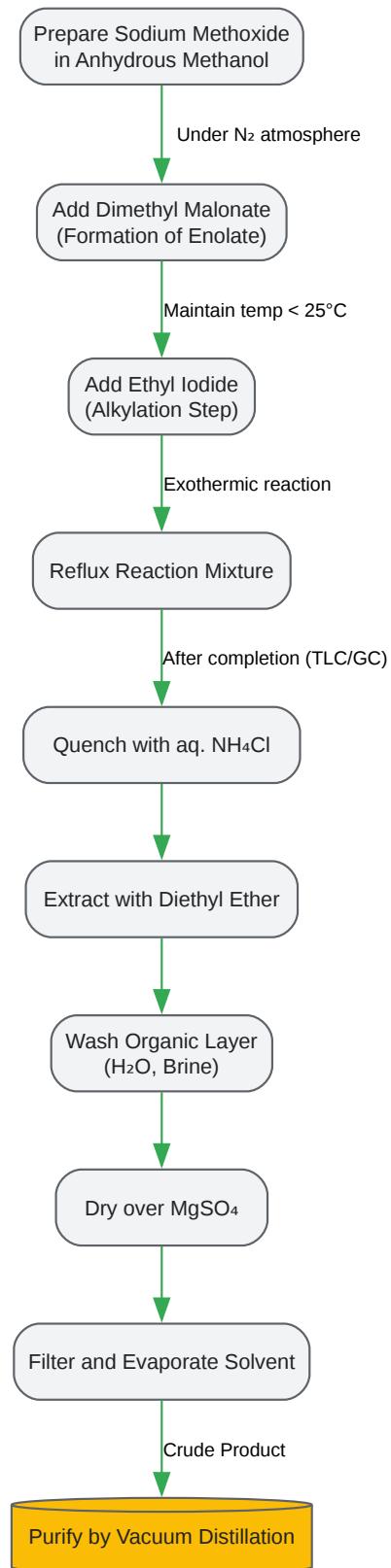
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Figure 3: Experimental Workflow for the Synthesis of **Dimethyl Ethylmalonate**

Step-by-Step Procedure:

- Preparation of Sodium Methoxide (Base): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous methanol. Carefully add sodium metal (1.05 eq) in small portions.
 - Expertise & Causality: This *in situ* preparation ensures a completely anhydrous, highly reactive base. Sodium methoxide is used instead of sodium ethoxide to prevent transesterification of the methyl ester starting material. The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful addition and an inert atmosphere.
- Enolate Formation: Once all the sodium has reacted and the solution has cooled, add dimethyl malonate (1.0 eq) dropwise via an addition funnel, maintaining the temperature below 25°C with an ice bath if necessary.
- Alkylation: To the resulting slurry of the sodium enolate, add ethyl iodide (1.1 eq) dropwise. An exothermic reaction will occur, and a precipitate of sodium iodide will form.
 - Trustworthiness: The formation of a salt precipitate (NaI) is a visual confirmation that the S_N2 reaction is proceeding as expected.
- Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.
- Workup and Extraction: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
- Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous NH₄Cl (to remove any unreacted base), and finally with brine.
 - Expertise & Causality: The aqueous washes are critical for removing inorganic salts and water-soluble impurities, which is essential for obtaining a pure product after distillation.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

- Purification: Purify the resulting crude oil by vacuum distillation to yield pure **dimethyl ethylmalonate**.

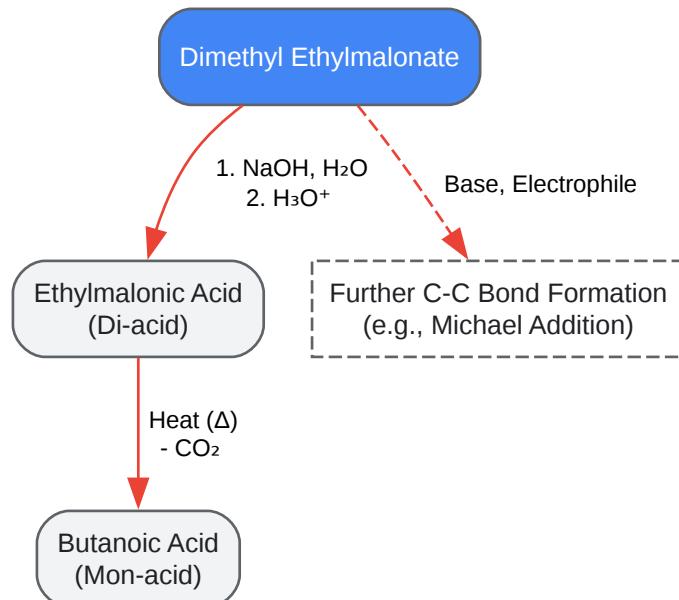
Chemical Reactivity and Synthetic Utility

Dimethyl ethylmalonate is not typically an end-product but rather a versatile intermediate. Its value lies in its potential for further chemical transformations, which are central to building molecular complexity in drug development.

Key Transformations

The primary synthetic routes utilizing intermediates like **dimethyl ethylmalonate** involve the hydrolysis of the ester groups followed by decarboxylation.

- Saponification (Hydrolysis): Treatment with a base (e.g., NaOH or KOH) followed by acidic workup hydrolyzes the two methyl ester groups to carboxylic acids, yielding ethylmalonic acid.
- Decarboxylation: The resulting substituted malonic acid is unstable to heat. Gentle heating causes the loss of one carboxyl group as carbon dioxide (CO_2), a process known as decarboxylation, to yield butanoic acid. This entire sequence from malonic ester to carboxylic acid is a cornerstone of organic synthesis[8].



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Figure 4: Key Downstream Synthetic Pathways for **Dimethyl Ethylmalonate**

Applications in Research and Industry

The utility of **dimethyl ethylmalonate** is analogous to its more famous diethyl counterpart, serving as a critical precursor in sectors that demand precise molecular construction.

- **Pharmaceutical Intermediates:** Malonate derivatives are foundational in the synthesis of a vast array of active pharmaceutical ingredients (APIs). They are particularly important for producing barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anticonvulsants. The ethyl group provides a specific structural motif required for the biological activity of the final drug molecule.
- **Agrochemical Synthesis:** In the agrochemical industry, these intermediates are used to build the core structures of various herbicides and pesticides. The predictable reactivity of the malonate core allows for the systematic modification and optimization of these crop-protection agents.
- **Fine Chemicals and Materials:** Beyond life sciences, substituted malonates can be used in the synthesis of specialty polymers, dyes, and fragrances, where the specific alkyl substitution pattern can influence the final properties of the material.

Safety and Handling

Dimethyl ethylmalonate should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is considered a combustible liquid and should be stored away from ignition sources. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Dimethyl 2-ethylpropanedioate is a highly valuable and versatile chemical intermediate. Its synthesis is a classic illustration of enolate chemistry, providing a reliable method for carbon-carbon bond formation. For professionals in drug discovery and chemical development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its

potential to construct novel and complex molecular architectures that drive innovation in medicine and technology.

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